molecular formula C11H18N2 B3016031 N-(4-aminobutyl)-N-methylaniline CAS No. 146426-02-0

N-(4-aminobutyl)-N-methylaniline

Cat. No. B3016031
M. Wt: 178.279
InChI Key: JLEMNVMHZPEHBM-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-N-methylaniline is a chemical compound that is not widely documented. It is a derivative of the compound N-(4-Aminobutyl)-N-ethylisoluminol . This compound, also known as ABEI, is a chemiluminescent reagent used in various scientific applications . It is known for its efficient chemiluminescent properties and is often used as a coupling reagent for the detection of a wide variety of proteins .

Scientific Research Applications

DNA Methylation Analysis

N-(4-aminobutyl)-N-methylaniline has been utilized in the study of DNA methylation, specifically for the discrimination between 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA. This involves a method based on selective electrogenerated chemiluminescence (ECL) labeling, enabling the quantification of 5-hmC-DNA with a high sensitivity and utility in various biological samples, including serum (Ma et al., 2016).

Polymer Studies

This compound has been studied in the context of polymer chemistry. For instance, research has been conducted on the formation, redox behavior, and degradation of poly(N-methylaniline) by examining its spectroelectrochemical properties. This research aids in understanding the molecular structure and behavior of such polymers under various conditions (Planes et al., 2014).

Supramolecular Assemblies

The compound has been used in the preparation of supramolecular assemblies from derivatives of N-methyl glycine and N,N-dimethyl β-alanine. This involves studying the formation of assemblies under different conditions, which can have implications in biomedical applications like drug delivery or tissue regeneration (Cutrone et al., 2017).

Photoredox Catalysis

In the field of organic chemistry, N-(4-aminobutyl)-N-methylaniline has been employed in photoredox catalysis. An example includes its use in the [4+2] cyclization of N-methylanilines with maleimides to produce tetrahydroquinolines, showcasing its utility in synthesizing complex organic compounds (Yadav & Yadav, 2017).

Analytical Chemistry

This compound also finds application in analytical chemistry, particularly in the detection and analysis of specific chemical compounds. For instance, it has been used in studying the metabolism of certain anilines and their metabolic products (Boeren et al., 1992).

Glycan Structure Investigation

In biochemistry, N-(4-aminobutyl)-N-methylaniline derivatives have been utilized to study the structure and functions of carbohydrates. These derivatives aid in the mass spectrometric investigation of glycan structure and offer potential applications in biological analysis (Suzuki et al., 2009).

properties

IUPAC Name

N'-methyl-N'-phenylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEMNVMHZPEHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminobutyl)-N-methylaniline

CAS RN

146426-02-0
Record name N-(4-aminobutyl)-N-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (2 g) was added to dry ether (50 ml) in a stream of nitrogen, and a solution of N-(3-cyanopropyl)-N-methylaniline (9 g) in dry ether (10 ml) was added dropwise. The mixture was stirred for 1 hour and then heated under reflux for 2 hours. After decomposition of the excess reducing agent with ethyl acetate, the organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated to obtain the desired compound (9.8 g) as colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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